molecular formula C14H13ClO4S B3335084 2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride CAS No. 1032507-11-1

2'-4'-Dimethoxy-biphenyl-4-sulfonyl chloride

Cat. No.: B3335084
CAS No.: 1032507-11-1
M. Wt: 312.8 g/mol
InChI Key: YJJOAPYUIYZNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride typically involves the reaction of biphenyl derivatives with sulfonyl chloride reagents under controlled conditions. The reaction conditions often include the use of solvents such as pyridine to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include pyridine, water, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of 2’-4’-Dimethoxy-biphenyl-4-sulfonyl chloride lies in its specific structure, which allows for unique reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4S/c1-18-11-5-8-13(14(9-11)19-2)10-3-6-12(7-4-10)20(15,16)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJOAPYUIYZNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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